molecular formula C6H2BrI2NO2 B12854716 6-Bromo-2,3-diiodonitrobenzene

6-Bromo-2,3-diiodonitrobenzene

Cat. No.: B12854716
M. Wt: 453.80 g/mol
InChI Key: GLOILDQSOWYGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-diiodonitrobenzene is an organic compound with the molecular formula C6H2BrI2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-diiodonitrobenzene typically involves the bromination and iodination of nitrobenzene derivatives. One common method involves the nitration of bromobenzene followed by iodination. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the controlled addition of bromine and iodine to a nitrobenzene precursor. The reaction conditions are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-diiodonitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.

Major Products Formed

    Substitution: Products depend on the substituents introduced, such as 6-bromo-2,3-diaminonitrobenzene.

    Reduction: The primary product is 6-bromo-2,3-diiodoaniline.

    Oxidation: Products vary based on the extent of oxidation, potentially leading to ring-cleavage products.

Scientific Research Applications

6-Bromo-2,3-diiodonitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-diiodonitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine and iodine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-diiodoaniline: Similar structure but with an amino group instead of a nitro group.

    6-Bromo-2,3-diiodophenol: Contains a hydroxyl group instead of a nitro group.

    6-Bromo-2,3-diiodobenzaldehyde: Features an aldehyde group in place of the nitro group.

Properties

Molecular Formula

C6H2BrI2NO2

Molecular Weight

453.80 g/mol

IUPAC Name

1-bromo-3,4-diiodo-2-nitrobenzene

InChI

InChI=1S/C6H2BrI2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H

InChI Key

GLOILDQSOWYGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)[N+](=O)[O-])I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.